molecular formula C31H50O8P2 B444058 Phytonadiol diphosphate CAS No. 6078-42-8

Phytonadiol diphosphate

Cat. No.: B444058
CAS No.: 6078-42-8
M. Wt: 612.7 g/mol
InChI Key: GWPPODHQIFSQLZ-NKFFZRIASA-N
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Description

Phytonadiol diphosphate is a chemical compound known for its role in various biochemical processes. It is a derivative of phytonadione, which is also known as vitamin K1. This compound is significant in the field of biochemistry and pharmacology due to its involvement in blood clotting mechanisms and other physiological functions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of phytonadiol diphosphate typically involves the phosphorylation of phytonadiol. One common method includes the use of tris[bis(triphenylphosphoranylidene)ammonium] pyrophosphate (PPN pyrophosphate) in an SN2 displacement reaction. This process involves the displacement of a tosylate ion from 5’-tosylnucleosides to produce nucleoside-5’-diphosphates .

Industrial Production Methods

Industrial production of this compound often employs large-scale chemical synthesis techniques. These methods ensure the compound is produced in sufficient quantities for research and pharmaceutical applications. The process typically involves rigorous control of reaction conditions to maintain the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

Phytonadiol diphosphate undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

    Reduction: The compound can be reduced, resulting in the gain of hydrogen or the loss of oxygen.

    Substitution: In this reaction, one functional group in the molecule is replaced by another.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled conditions to ensure the desired products are obtained.

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction. For example, oxidation reactions may produce oxidized derivatives, while reduction reactions yield reduced forms of the compound.

Scientific Research Applications

Phytonadiol diphosphate has a wide range of applications in scientific research:

    Chemistry: It is used in the study of phosphorylation reactions and the synthesis of nucleoside diphosphates.

    Biology: The compound is significant in understanding cellular processes involving phosphorylation and energy transfer.

    Medicine: this compound is used in the development of drugs that target blood clotting mechanisms and other physiological pathways.

    Industry: It is employed in the production of pharmaceuticals and biochemical reagents .

Mechanism of Action

The mechanism of action of phytonadiol diphosphate involves its role in the synthesis of clotting factors in the liver. It promotes the liver’s synthesis of clotting factors II, VII, IX, and X. The exact molecular pathways and targets involved in this process are still under investigation, but it is known that the compound acts by providing essential components for the formation of these clotting factors .

Comparison with Similar Compounds

Phytonadiol diphosphate can be compared with other similar compounds such as:

This compound is unique due to its specific role in blood clotting mechanisms and its biochemical properties that distinguish it from other phosphate and phosphonate compounds.

Properties

CAS No.

6078-42-8

Molecular Formula

C31H50O8P2

Molecular Weight

612.7 g/mol

IUPAC Name

[2-methyl-4-phosphonooxy-3-[(E,7R,11R)-3,7,11,15-tetramethylhexadec-2-enyl]naphthalen-1-yl] dihydrogen phosphate

InChI

InChI=1S/C31H50O8P2/c1-22(2)12-9-13-23(3)14-10-15-24(4)16-11-17-25(5)20-21-27-26(6)30(38-40(32,33)34)28-18-7-8-19-29(28)31(27)39-41(35,36)37/h7-8,18-20,22-24H,9-17,21H2,1-6H3,(H2,32,33,34)(H2,35,36,37)/b25-20+/t23-,24-/m1/s1

InChI Key

GWPPODHQIFSQLZ-NKFFZRIASA-N

SMILES

CC1=C(C2=CC=CC=C2C(=C1CC=C(C)CCCC(C)CCCC(C)CCCC(C)C)OP(=O)(O)O)OP(=O)(O)O

Isomeric SMILES

CC1=C(C2=CC=CC=C2C(=C1C/C=C(\C)/CCC[C@H](C)CCC[C@H](C)CCCC(C)C)OP(=O)(O)O)OP(=O)(O)O

Canonical SMILES

CC1=C(C2=CC=CC=C2C(=C1CC=C(C)CCCC(C)CCCC(C)CCCC(C)C)OP(=O)(O)O)OP(=O)(O)O

Origin of Product

United States

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